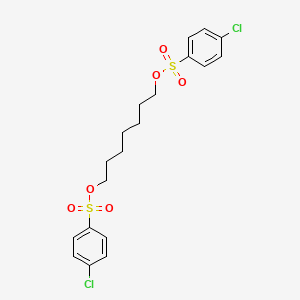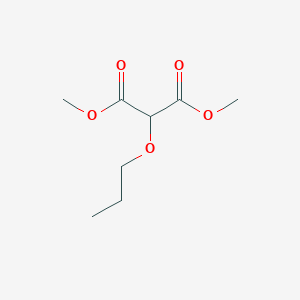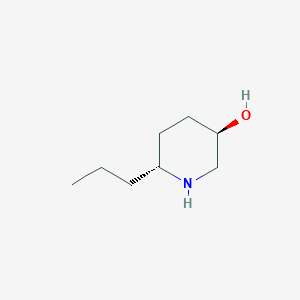
Pseudoconhydrine, (DL)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an isomer of conhydrine, with the hydroxyl group located on the C5 position of the piperidine ring . Pseudoconhydrine has been studied for its toxicological properties and its role in the biosynthesis of other alkaloids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through various methods, including the diastereoselective introduction of substituents to the α-position of a chiral intermediate . Another method involves the formation of pseudoconhydrine from γ-coniceine . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of pseudoconhydrine is less common due to its toxic nature and limited applications. it can be isolated from the plant Conium maculatum through extraction and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pseudoconhydrine can yield corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
Pseudoconhydrine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its toxicological effects and its role in the biosynthesis of other natural products.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its direct use.
Industry: Limited industrial applications due to its toxic nature, but it can be used in research and development of new compounds.
Mécanisme D'action
The mechanism of action of pseudoconhydrine involves its interaction with the nervous system . It exerts its effects by blocking spinal cord reflexes and depressing the autonomic nervous system ganglia after an initial stimulatory effect . This mechanism is similar to other conium alkaloids, which are known for their neurotoxic properties.
Comparaison Avec Des Composés Similaires
Pseudoconhydrine is similar to other alkaloids found in Conium maculatum, such as coniine and conhydrine . it is unique due to its specific stereochemistry and the position of the hydroxyl group on the piperidine ring . Other similar compounds include:
Coniine: A toxic alkaloid with a similar structure but different stereochemistry.
Conhydrine: An isomer of pseudoconhydrine with the hydroxyl group on a different position.
γ-Coniceine: Another alkaloid found in Conium maculatum with distinct structural features.
Propriétés
Numéro CAS |
188550-07-4 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(3R,6R)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
BQSAUYXITCMAKS-HTQZYQBOSA-N |
SMILES isomérique |
CCC[C@@H]1CC[C@H](CN1)O |
SMILES canonique |
CCCC1CCC(CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


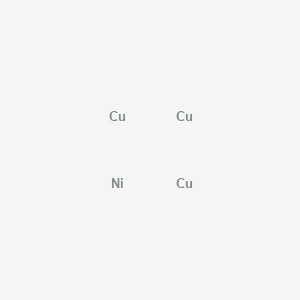
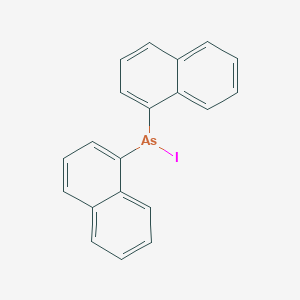
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
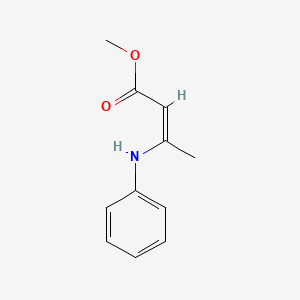
acetic acid](/img/structure/B14735949.png)
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)

